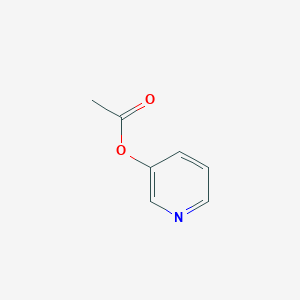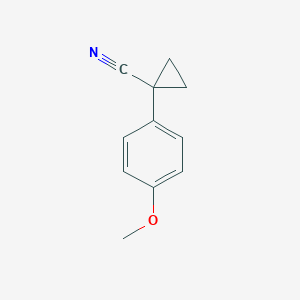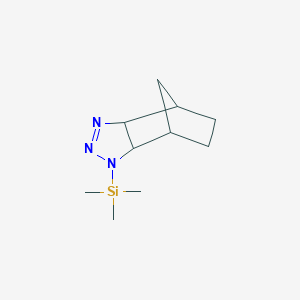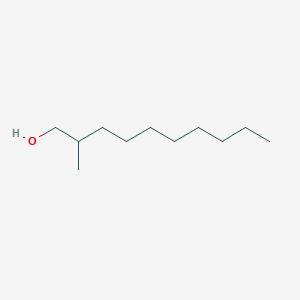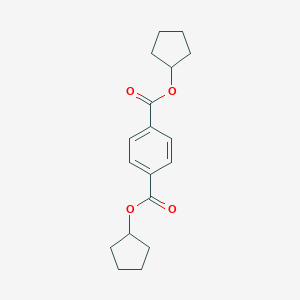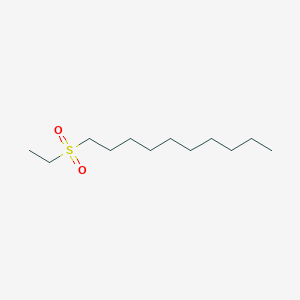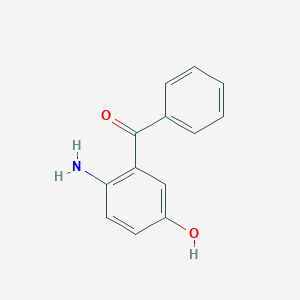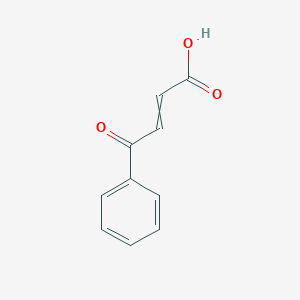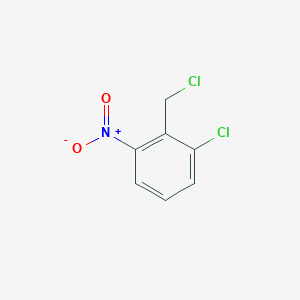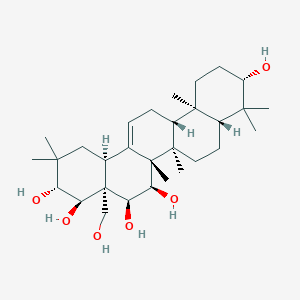![molecular formula C16H11NO B097720 5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol CAS No. 34144-45-1](/img/structure/B97720.png)
5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the pyridine family and contains a unique ethynyl group that makes it a valuable tool for studying biological processes.
Mecanismo De Acción
The mechanism of action of 5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes that are involved in biological processes. By inhibiting these enzymes, this compound can disrupt the normal functioning of cells and lead to cell death.
Efectos Bioquímicos Y Fisiológicos
5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of certain bacteria and fungi, making it a potential treatment for infectious diseases. Additionally, this compound has been shown to have antitumor properties, making it a potential treatment for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol in lab experiments is its unique chemical structure. The ethynyl group in this compound makes it a valuable tool for studying biological processes. Additionally, this compound has been shown to have antimicrobial and antitumor properties, making it a valuable tool for studying infectious diseases and cancer.
One limitation of using 5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cells, which can limit its use in certain experiments. Additionally, the synthesis of this compound requires specialized equipment and expertise in organic chemistry, which can make it difficult to obtain.
Direcciones Futuras
There are several future directions for research on 5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol. One direction is to further study the mechanism of action of this compound. By understanding how this compound works, researchers can develop more effective treatments for infectious diseases and cancer.
Another direction is to study the potential applications of this compound in drug discovery. By studying the effects of this compound on different cells and organisms, researchers can identify potential targets for drug development.
Finally, future research could focus on developing new synthesis methods for this compound. By developing more efficient and cost-effective synthesis methods, researchers can make this compound more widely available for scientific research.
Métodos De Síntesis
The synthesis of 5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol involves a series of chemical reactions. The starting material is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, which is reacted with 2-methylpyridine to form an intermediate product. This intermediate is then reacted with an ethynyl group to form the final product. The synthesis of this compound requires specialized equipment and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has been studied for its potential applications in scientific research. This compound has been shown to have antimicrobial and antitumor properties, making it a valuable tool for studying infectious diseases and cancer. Additionally, this compound has been used to study the role of certain enzymes in biological processes.
Propiedades
Número CAS |
34144-45-1 |
|---|---|
Nombre del producto |
5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol |
Fórmula molecular |
C16H11NO |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
2-ethynyl-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-ol |
InChI |
InChI=1S/C16H11NO/c1-2-16(18)13-7-4-3-6-12(13)9-10-15-14(16)8-5-11-17-15/h1,3-11,18H |
Clave InChI |
HOWPFSRCISEIJK-UHFFFAOYSA-N |
SMILES |
C#CC1(C2=C(C=CC3=CC=CC=C31)N=CC=C2)O |
SMILES canónico |
C#CC1(C2=C(C=CC3=CC=CC=C31)N=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



